molecular formula C27H27N3O3 B15283604 N-[2-(1H-indol-3-yl)ethyl]-3-oxo-2-(2-phenylethyl)-1,2,4,5-tetrahydro-5,7a-epoxyisoindole-4-carboxamide

N-[2-(1H-indol-3-yl)ethyl]-3-oxo-2-(2-phenylethyl)-1,2,4,5-tetrahydro-5,7a-epoxyisoindole-4-carboxamide

Cat. No.: B15283604
M. Wt: 441.5 g/mol
InChI Key: KRMUSJBFIHWDDU-RCDKEGFXSA-N
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Description

N-[2-(1H-indol-3-yl)ethyl]-3-oxo-2-(2-phenylethyl)-1,2,4,5-tetrahydro-5,7a-epoxyisoindole-4-carboxamide is a complex organic compound that features an indole moiety, a phenylethyl group, and an epoxyisoindole structure. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(1H-indol-3-yl)ethyl]-3-oxo-2-(2-phenylethyl)-1,2,4,5-tetrahydro-5,7a-epoxyisoindole-4-carboxamide can be achieved through a multi-step process involving the coupling of tryptamine derivatives with carboxylic acids. One common method involves the use of N,N’-dicyclohexylcarbodiimide (DCC) as a dehydrating agent to facilitate the formation of amide bonds . The reaction typically proceeds under mild conditions, with the carboxylic acid and amine being stirred in the presence of DCC at room temperature.

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems could enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography would be employed to obtain the desired product in high purity.

Chemical Reactions Analysis

Types of Reactions

N-[2-(1H-indol-3-yl)ethyl]-3-oxo-2-(2-phenylethyl)-1,2,4,5-tetrahydro-5,7a-epoxyisoindole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The indole moiety can be oxidized to form corresponding oxindole derivatives.

    Reduction: The carbonyl group can be reduced to form alcohol derivatives.

    Substitution: The indole ring can participate in electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic reagents like bromine or nitric acid can be used for halogenation and nitration, respectively.

Major Products

The major products formed from these reactions include oxindole derivatives, alcohol derivatives, and substituted indole compounds, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

N-[2-(1H-indol-3-yl)ethyl]-3-oxo-2-(2-phenylethyl)-1,2,4,5-tetrahydro-5,7a-epoxyisoindole-4-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[2-(1H-indol-3-yl)ethyl]-3-oxo-2-(2-phenylethyl)-1,2,4,5-tetrahydro-5,7a-epoxyisoindole-4-carboxamide involves its interaction with specific molecular targets and pathways. The indole moiety can interact with various enzymes and receptors, modulating their activity. Additionally, the compound’s structure allows it to participate in hydrogen bonding and hydrophobic interactions, influencing its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(1H-indol-3-yl)ethyl]-3-oxo-2-(2-phenylethyl)-1,2,4,5-tetrahydro-5,7a-epoxyisoindole-4-carboxamide is unique due to its epoxyisoindole structure, which imparts distinct chemical and biological properties

Biological Activity

N-[2-(1H-indol-3-yl)ethyl]-3-oxo-2-(2-phenylethyl)-1,2,4,5-tetrahydro-5,7a-epoxyisoindole-4-carboxamide is a complex organic compound with significant potential in pharmacology due to its unique structural features that may confer various biological activities. This article delves into the biological activity of this compound, examining its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

C18H20N2O3\text{C}_{18}\text{H}_{20}\text{N}_{2}\text{O}_{3}

This structure includes an indole moiety, which is often associated with diverse biological activities including anti-cancer and anti-inflammatory effects.

1. Anticancer Properties

Research indicates that compounds containing indole structures exhibit notable anticancer properties. For instance, derivatives of indole have been shown to inhibit various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. A study highlighted that certain indole derivatives could inhibit topoisomerase II, an enzyme critical for DNA replication in cancer cells .

2. Anti-inflammatory Effects

Indole derivatives have also demonstrated anti-inflammatory activities. The compound under discussion may modulate inflammatory pathways by inhibiting cyclooxygenase enzymes (COX), particularly COX-2, which is often upregulated in inflammatory conditions. The inhibition of COX enzymes leads to reduced production of pro-inflammatory prostaglandins .

3. Neuroprotective Activity

Some studies suggest that indole-based compounds can exhibit neuroprotective effects, potentially beneficial in neurodegenerative diseases. The mechanism may involve the modulation of neurotransmitter systems or the reduction of oxidative stress in neuronal cells.

Case Studies and Research Findings

StudyFindings
Study on Anticancer Activity Indole derivatives showed IC50 values in the low micromolar range against various cancer cell lines, indicating potent anticancer activity .
Inflammation Modulation A study demonstrated that indole compounds significantly reduced inflammatory markers in animal models of arthritis .
Neuroprotection Research indicated that indole derivatives could protect against oxidative stress-induced neuronal damage in vitro .

The mechanisms through which this compound exerts its biological effects may involve:

  • DNA Intercalation : Similar to other indole derivatives like ellipticine, this compound may intercalate into DNA strands, disrupting replication and transcription processes.
  • Enzyme Inhibition : It may act as an inhibitor of key enzymes involved in cancer cell proliferation and inflammation.
  • Receptor Modulation : Potential interaction with various receptors involved in neurotransmission and inflammation could also play a role.

Properties

Molecular Formula

C27H27N3O3

Molecular Weight

441.5 g/mol

IUPAC Name

(1R,5S,7S)-N-[2-(1H-indol-3-yl)ethyl]-4-oxo-3-(2-phenylethyl)-10-oxa-3-azatricyclo[5.2.1.01,5]dec-8-ene-6-carboxamide

InChI

InChI=1S/C27H27N3O3/c31-25(28-14-11-19-16-29-21-9-5-4-8-20(19)21)23-22-10-13-27(33-22)17-30(26(32)24(23)27)15-12-18-6-2-1-3-7-18/h1-10,13,16,22-24,29H,11-12,14-15,17H2,(H,28,31)/t22-,23?,24+,27-/m0/s1

InChI Key

KRMUSJBFIHWDDU-RCDKEGFXSA-N

Isomeric SMILES

C1[C@]23C=C[C@H](O2)C([C@@H]3C(=O)N1CCC4=CC=CC=C4)C(=O)NCCC5=CNC6=CC=CC=C65

Canonical SMILES

C1C23C=CC(O2)C(C3C(=O)N1CCC4=CC=CC=C4)C(=O)NCCC5=CNC6=CC=CC=C65

Origin of Product

United States

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